Z-Gly-Arg-Thiobenzyl Ester

Coagulation Cascade Serine Protease Substrate Specificity

For researchers upgrading from pNA or AMC substrates, Z-Gly-Arg-Thiobenzyl Ester delivers unmatched catalytic efficiency (kcat/Km >5,000,000 M⁻¹ s⁻¹) for coagulation and fibrinolysis proteases. The thiobenzyl ester leaving group enables high-sensitivity chromogenic detection with DTNB, optimizing assay signal-to-noise ratios and minimizing enzyme consumption. Ideal for high-throughput anticoagulant screening and precise active-site titration.

Molecular Formula C23H29N5O4S
Molecular Weight 471.6 g/mol
Cat. No. B12397413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Arg-Thiobenzyl Ester
Molecular FormulaC23H29N5O4S
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2
InChIInChI=1S/C23H29N5O4S/c24-22(25)26-13-7-12-19(21(30)33-16-18-10-5-2-6-11-18)28-20(29)14-27-23(31)32-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,27,31)(H,28,29)(H4,24,25,26)/t19-/m0/s1
InChIKeyGAFSJNMDBJDBDD-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Arg-Thiobenzyl Ester: A High-Sensitivity Chromogenic Serine Protease Substrate for Coagulation and Fibrinolysis Assays


Z-Gly-Arg-Thiobenzyl Ester (also known as Z-Gly-Arg-SBzl or Z-GR-Thiobenzyl Ester) is a synthetic, chromogenic peptide substrate belonging to the class of peptide thiobenzyl esters. It is specifically designed for the detection and quantification of serine proteases, particularly those involved in the coagulation and fibrinolytic cascades [1]. The compound consists of a benzyloxycarbonyl (Z)-protected Gly-Arg dipeptide sequence linked to a thiobenzyl ester leaving group. Upon enzymatic cleavage at the Arg-thiobenzyl bond, the released thiol (benzyl mercaptan) is detected via a chromogenic reaction with thiol-specific reagents such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) or 4,4'-dithiodipyridine, enabling sensitive and continuous spectrophotometric monitoring [2].

Why Generic Serine Protease Substrates Cannot Substitute for Z-Gly-Arg-Thiobenzyl Ester: Key Performance and Selectivity Differences


Generic or alternative serine protease substrates, such as 4-nitroanilide (pNA) or 7-amido-4-methylcoumarin (AMC) derivatives, are not functionally equivalent to Z-Gly-Arg-Thiobenzyl Ester. The thiobenzyl ester leaving group confers a unique combination of high sensitivity and favorable kinetic parameters (high kcat/Km) that are not consistently observed with other chromophores or fluorophores [1]. For example, while some AMC-based substrates can offer comparable sensitivity, they often exhibit lower kcat/Km values and greater synthetic complexity [2]. Conversely, pNA-based substrates, while convenient, typically have moderate sensitivity [2]. The specific Gly-Arg sequence in this compound is also a critical determinant of enzyme specificity; as demonstrated in comparative studies, this sequence is the most reactive for key coagulation proteases like thrombin and Factor Xa, whereas even closely related sequences (e.g., those with Ala or Phe at P2) show reduced reactivity [1]. Therefore, substituting Z-Gly-Arg-Thiobenzyl Ester with a different leaving group or a different peptide sequence can lead to significant loss of assay sensitivity, altered specificity profiles, and unreliable data in critical research applications.

Quantitative Evidence for Z-Gly-Arg-Thiobenzyl Ester: Superior Reactivity and Sensitivity vs. Key Analogs


Superior Reactivity for Coagulation Proteases: Z-Gly-Arg-Thiobenzyl Ester as the Optimal Substrate for Thrombin, Factor Xa, and Factor XIa

In a comprehensive active-site mapping study of seven coagulation proteases, Z-Gly-Arg-thiobenzyl ester (Z-Gly-Arg-SCH₂C₆H₅) was identified as the single best substrate for bovine thrombin, Factor Xa, and Factor XIa among all tested amino acid and peptide thioesters [1]. For thrombin, substrates with a Pro residue at the P2 position were also effective, but Z-Gly-Arg-thiobenzyl ester remained the most reactive [1]. For Factor Xa, the compound's reactivity is consistent with the natural Gly-Arg sequence found at the enzyme's cleavage site in prothrombin [1]. While the abstract does not provide absolute kcat/Km values for this compound against these enzymes, it states that the kcat/Km values for the best thioester substrates were higher than those previously reported for most of these enzymes [1].

Coagulation Cascade Serine Protease Substrate Specificity

Exceptional Catalytic Efficiency for Tryptase: kcat/Km Exceeding 5,000,000 M⁻¹s⁻¹

A study on mammalian tissue trypsin-like enzymes evaluated amino acid and peptide thioesters as substrates for rat skin tryptase [1]. Z-Gly-Arg-thiobenzyl ester (Z-Gly-Arg-SBzl) was found to be one of the better substrates, exhibiting a catalytic efficiency (kcat/Km) greater than 5,000,000 M⁻¹ s⁻¹ [1]. This value represents an exceptionally high rate of enzymatic turnover relative to substrate binding affinity, characteristic of a highly optimized substrate.

Mast Cell Tryptase Enzyme Kinetics Catalytic Efficiency

Enhanced Detection Sensitivity: Thiobenzyl Ester Leaving Group vs. p-Nitroanilide (pNA)

A systematic study comparing various chromophoric and fluorogenic leaving groups for elastase substrates provides class-level evidence for the superior sensitivity of the thiobenzyl ester (-SBzl) over the commonly used p-nitroanilide (-pNA) group [1]. The study found that the thiobenzyl ester-based substrate (MeO-Suc-Ala-Ala-Pro-Val-SBzl) was capable of detecting as little as 2.4 pmol of human leukocyte elastase [1]. In contrast, the authors note that the 4-nitroanilide assay, while convenient, enjoys only "moderate sensitivity" [1]. The thiobenzyl ester group's high sensitivity is due to the efficient detection of the liberated thiol via reaction with 4,4'-dithiodipyridine (monitored at 324 nm, ε = 19,800 M⁻¹cm⁻¹) or DTNB (monitored at 405 nm, ε = 13,260 M⁻¹cm⁻¹) [2].

Chromogenic Detection Assay Sensitivity Leaving Group Comparison

Optimal Application Scenarios for Z-Gly-Arg-Thiobenzyl Ester Based on Quantitative Performance Data


High-Throughput Screening (HTS) for Inhibitors of Coagulation Factors (Thrombin, Factor Xa, Factor XIa)

Given its identification as the most reactive substrate for thrombin, Factor Xa, and Factor XIa among a panel of thioesters [1], Z-Gly-Arg-Thiobenzyl Ester is the optimal choice for developing robust, high-throughput screening assays to identify novel anticoagulant drugs. Its high reactivity ensures a strong signal-to-noise ratio even at low enzyme concentrations, which is critical for miniaturized assays and for detecting weak inhibitors. Using this substrate in a chromogenic format with DTNB or 4,4'-dithiodipyridine [2] provides a simple, cost-effective, and automatable readout suitable for large compound library screens.

Highly Sensitive Assays for Mast Cell Tryptase in Biological Fluids and Tissue Extracts

The exceptionally high catalytic efficiency (kcat/Km > 5,000,000 M⁻¹ s⁻¹) of Z-Gly-Arg-Thiobenzyl Ester for rat skin tryptase [1] makes it an ideal substrate for developing ultrasensitive assays to measure tryptase activity. This is particularly valuable in allergy and inflammation research, where tryptase is a key biomarker of mast cell degranulation. The compound's high turnover rate allows for the detection of very low concentrations of tryptase in complex biological matrices like serum, bronchoalveolar lavage fluid, or tissue homogenates, where other substrates may lack the necessary sensitivity.

Replacement of Less Sensitive p-Nitroanilide Substrates in Established Coagulation and Fibrinolysis Assays

For researchers currently using pNA-based substrates for proteases like plasminogen activator or plasma kallikrein, Z-Gly-Arg-Thiobenzyl Ester offers a direct, performance-enhancing upgrade. Class-level evidence demonstrates that thiobenzyl ester-based assays are substantially more sensitive than those using p-nitroanilide leaving groups [1]. Switching to this substrate can significantly improve the lower limit of detection and the overall assay window, without requiring a change in the core peptide recognition sequence (Z-Gly-Arg), thereby preserving the assay's original specificity profile while boosting its analytical performance [2].

Biochemical Characterization and Active-Site Titration of Purified Coagulation Proteases

The compound's proven reactivity and the well-defined detection method (with established extinction coefficients for the chromophore [1]) make it an excellent tool for the precise biochemical characterization of purified enzyme preparations. It can be used for routine activity checks, quality control of recombinant enzyme batches, and active-site titration to determine the exact concentration of catalytically active enzyme. Its high kcat/Km values ensure that the substrate consumption rate is a direct and reliable measure of active enzyme concentration, a critical parameter for downstream kinetic and mechanistic studies.

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